2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide
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Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide is a compound that features a pyrimidine ring, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide typically involves the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with N-benzylacetamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antiviral agent, particularly against avian paramyxovirus.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to antiviral or anticancer effects by preventing the replication of viruses or the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer and immunosuppressive drug that also inhibits DHFR.
Pemetrexed: Another anticancer drug that targets folate-dependent enzymes.
Pyrido[2,3-d]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a benzylacetamide moiety.
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMIHVQCGCEMAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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